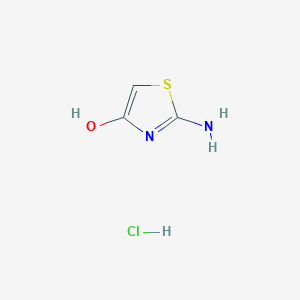

2-Aminothiazol-4-ol hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Aminothiazol-4-ol hydrochloride is a heterocyclic compound containing both nitrogen and sulfur atoms within its structure. This compound is part of the broader class of 2-aminothiazoles, which are known for their significant medicinal properties. These compounds have been utilized as starting materials for the synthesis of a diverse range of heterocyclic analogues with promising therapeutic roles, including antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-aminothiazol-4-ol hydrochloride typically involves the reaction of ethyl bromopyruvate with thiourea in ethanol under reflux conditions. The reaction is monitored by thin-layer chromatography (TLC) to ensure completion . Another common method is the Hantzsch synthesis, which involves the cyclization of α-haloketones with thiourea .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Aminothiazol-4-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert it into thiazolidines.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazolidines.

Substitution: Various substituted thiazoles depending on the nucleophile used.

Scientific Research Applications

2-Aminothiazol-4-ol hydrochloride has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

Medicine: This compound has shown potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Industry: It is used in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 2-aminothiazol-4-ol hydrochloride involves its interaction with various molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This compound can also interact with DNA, leading to the inhibition of DNA replication and transcription .

Comparison with Similar Compounds

2-Aminothiazole: Shares a similar core structure but lacks the hydroxyl group.

4-Aminothiazole: Similar structure but with the amino group at a different position.

Thiazolidine: A reduced form of thiazole with a saturated ring

Uniqueness: 2-Aminothiazol-4-ol hydrochloride is unique due to its hydroxyl group, which enhances its binding affinity to various biological targets. This structural feature contributes to its broad spectrum of biological activities and makes it a valuable compound in medicinal chemistry .

Biological Activity

2-Aminothiazol-4-ol hydrochloride is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antibacterial and anticancer research. This article synthesizes findings from various studies to elucidate the biological activity of this compound, focusing on its mechanisms of action, efficacy against pathogens, and potential therapeutic applications.

Antibacterial Activity

One of the most significant biological activities of 2-aminothiazoles, including this compound, is their antibacterial properties. Research indicates that this class of compounds exhibits potent activity against Mycobacterium tuberculosis , a major global health threat.

Key Findings:

- Minimum Inhibitory Concentration (MIC) : The 2-aminothiazole series demonstrated sub-micromolar MIC values against M. tuberculosis, indicating strong antibacterial potential. For instance, a specific analog showed an MIC of less than 0.1 µM .

- Selectivity : Some derivatives exhibited selectivity for mycobacterial species over other bacterial strains, which is crucial for reducing side effects associated with broad-spectrum antibiotics .

- Mechanism of Action : The mode of action appears not to involve iron chelation, which is a common mechanism for many antibacterial agents. Instead, the activity may be linked to structural modifications at the C-2 and C-4 positions of the thiazole ring .

Anticancer Activity

This compound also shows promise as an anticancer agent. Various studies have reported its effectiveness against multiple cancer cell lines.

Research Insights:

- Inhibition of Kinases : Compounds within the aminothiazole class have been identified as potent inhibitors of several kinases involved in cancer progression, such as EGFR and VEGFR-2. For example, one study reported IC50 values for EGFR inhibition as low as 54.0 nM .

- Cell Line Testing : In vitro studies revealed that certain derivatives significantly suppressed tumor cell proliferation across various cancer types, including breast and lung cancers. The introduction of specific substituents on the phenyl ring enhanced cytotoxicity against cancer cells .

Case Studies

Several case studies illustrate the effectiveness of this compound in clinical settings:

- Episcleritis Treatment : A randomized double-blind trial evaluated the efficacy of a related aminothiazole compound (CBS 113A) in treating mild episcleritis. Results indicated significant reductions in conjunctival and episcleral inflammation within one week of treatment .

- Antitumor Studies : In animal models, compounds derived from 2-aminothiazoles demonstrated substantial reductions in tumor size when administered at therapeutic doses. For instance, one study reported a 62% reduction in tumor growth in xenograft models using a specific aminothiazole derivative .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by structural modifications:

| Position | Modification | Effect on Activity |

|---|---|---|

| C-2 | Lipophilic substitutions | Enhanced antibacterial activity |

| C-4 | Pyridyl moiety | Essential for maintaining activity against M. tuberculosis |

| Phenyl Ring | Substituents (e.g., methoxy) | Increased anticancer potency |

Summary of SAR Findings:

The presence of a pyridyl group at the C-4 position is critical for antibacterial efficacy, while modifications at C-2 allow for flexibility without losing activity .

Properties

Molecular Formula |

C3H5ClN2OS |

|---|---|

Molecular Weight |

152.60 g/mol |

IUPAC Name |

2-amino-1,3-thiazol-4-ol;hydrochloride |

InChI |

InChI=1S/C3H4N2OS.ClH/c4-3-5-2(6)1-7-3;/h1,6H,(H2,4,5);1H |

InChI Key |

SWUAJGDXGJJGNW-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(N=C(S1)N)O.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.